molecular formula C30H36N2O8 B11059314 Ethyl 5-[3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Ethyl 5-[3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B11059314
M. Wt: 552.6 g/mol
InChI Key: AVNVOXWBGALZOM-UHFFFAOYSA-N
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Description

Ethyl 5-[3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate is a complex organic compound with a multifaceted structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure comprises multiple functional groups, including esters, amines, and aromatic rings, which contribute to its diverse reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which include 3,4-diethoxyphenyl ethylamine and 4-methoxyphenyl acetic acid. These intermediates are then subjected to a series of condensation and cyclization reactions under controlled conditions to form the final product. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones or other oxidized groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or other reactive sites.

    Condensation: The compound can participate in condensation reactions to form larger molecules or cyclic structures.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

    Condensation Reagents: Aldehydes, ketones, acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, and condensation can lead to the formation of complex cyclic structures.

Scientific Research Applications

Ethyl 5-[3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, useful in the development of new materials or pharmaceuticals.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins or nucleic acids.

    Industrial Applications: Potential use in the development of new catalysts or as a building block for advanced materials.

Mechanism of Action

The mechanism by which Ethyl 5-[3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with these targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-[3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to its combination of multiple functional groups and complex structure, which provides a wide range of reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in both research and industrial contexts.

Properties

Molecular Formula

C30H36N2O8

Molecular Weight

552.6 g/mol

IUPAC Name

ethyl 5-[3-[2-(3,4-diethoxyphenyl)ethylamino]-1-(4-methoxyphenyl)-3-oxopropyl]-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C30H36N2O8/c1-5-38-24-13-8-19(16-25(24)39-6-2)14-15-31-26(33)17-22(20-9-11-21(37-4)12-10-20)27-28(34)23(18-32-29(27)35)30(36)40-7-3/h8-13,16,18,22H,5-7,14-15,17H2,1-4H3,(H,31,33)(H2,32,34,35)

InChI Key

AVNVOXWBGALZOM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)CC(C2=CC=C(C=C2)OC)C3=C(C(=CNC3=O)C(=O)OCC)O)OCC

Origin of Product

United States

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